But-3-enyl-(2,4-dimethoxybenzyl)amine
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]but-3-en-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-4-5-8-14-10-11-6-7-12(15-2)9-13(11)16-3/h4,6-7,9,14H,1,5,8,10H2,2-3H3 |
InChI Key |
NQQFBNZEZPAMAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC=C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Synthesis Complexity :
- Butynyl analogs (e.g., N-Methyl-4-(3,4-dimethoxyphenyl)-3-butyn-1-amine) require multi-step synthesis involving carbon tetrahalide intermediates and Grignard-like reactions . Butenyl derivatives may follow similar routes with altered alkene-forming steps.
- Bis(2,4-dimethoxybenzyl)amine derivatives are synthesized via direct coupling of sulfonyl chlorides with amines, achieving yields >80% .
Physicochemical Properties :
- Melting points for acridin-9-yl derivatives range from 114–172°C, influenced by aromatic stacking and hydrogen bonding . The butenyl chain in the target compound may lower melting points compared to rigid acridin-9-yl analogs.
- The 2,4-dimethoxybenzyl group enhances solubility in organic solvents (e.g., DCM, THF), critical for purification via column chromatography .
Bis(2,4-dimethoxybenzyl)amine-derived Pt/Pd complexes show antibacterial and antifungal activity, though less potent than reference drugs like ampicillin .
Applications :
- Protecting Groups : Bis(2,4-dimethoxybenzyl)amine is extensively used to protect sulfonamides and carboxamides, enabling selective deprotection in multi-step syntheses .
- Drug Design : Fluorinated benzylamine derivatives (e.g., (2,4-dimethoxybenzyl)(4-fluorobenzyl)amine) are explored for antimicrobial activity, highlighting the role of halogen substituents in enhancing bioactivity .
Critical Analysis of Evidence
- Gaps : Direct data on But-3-enyl-(2,4-dimethoxybenzyl)amine are absent; comparisons rely on structural analogs.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy group positions at C2 and C4, allyl group geometry).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da).
- HPLC : Purity >95% is achievable using C18 reverse-phase columns with UV detection at 254 nm .
Advanced
For chiral resolution (if applicable), chiral HPLC or circular dichroism can assess enantiomeric excess. X-ray crystallography may resolve ambiguous stereochemistry, while 2D NMR techniques (COSY, HMQC) map proton-carbon correlations in complex mixtures .
How does the 2,4-dimethoxybenzyl group influence biological activity, and what structure-activity relationship (SAR) studies are relevant?
Advanced
The electron-rich 2,4-dimethoxybenzyl group enhances π-π stacking with aromatic residues in enzyme active sites, as observed in PDE5 and topoisomerase II inhibitors . SAR studies suggest:
- Methoxy substituents : Removal or substitution (e.g., with halogens) reduces binding affinity by 3–5×, as seen in fluorinated analogs .
- Allyl chain length : Shorter chains (e.g., propenyl vs. butenyl) decrease membrane permeability in cell-based assays .
What strategies are employed to mitigate racemization during peptide synthesis using this amine as a building block?
Advanced
The 2,4-dimethoxybenzyl (Dmb) group acts as a backbone-protecting group to suppress racemization in solid-phase peptide synthesis. Key steps:
- Deprotection : Use trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA)/thioanisole to cleave Dmb without damaging acid-labile residues.
- Stability : Dmb-protected intermediates resist alkaline hydrolysis, enabling selective deprotection in multi-step syntheses .
How can researchers design and characterize metal complexes involving this compound?
Advanced
React the amine with K₂PtCl₄ or K₂PdCl₄ in ethanol to form square-planar complexes. Characterization includes:
- Elemental analysis : Confirm metal-to-ligand ratios.
- FT-IR : Identify shifts in N–H and C–O stretches upon coordination.
- ¹H NMR : Monitor downfield shifts of allyl protons due to metal-ligand interactions .
What in vitro assays are suitable for evaluating the compound’s antimicrobial or anticancer potential?
Q. Basic
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using ampicillin as a control .
- Anticancer : MTT assays on colon cancer cell lines (e.g., HCT-116) to measure IC₅₀ values .
Advanced
For mechanistic insights:
- Enzyme inhibition : Fluorescence polarization assays for PDE5 or topoisomerase II activity.
- Receptor binding : Radioligand displacement studies using tritiated analogs .
How do solvent polarity and temperature affect the compound’s stability during storage?
Basic
Store in anhydrous, dark conditions at 2–8°C to prevent oxidation of the allyl group. Stability in DMSO (>6 months) is superior to aqueous buffers (<1 week) .
Advanced
Accelerated stability studies (40°C/75% RH) coupled with LC-MS can identify degradation products (e.g., methoxy group hydrolysis).
What computational methods support the rational design of derivatives with improved pharmacokinetics?
Q. Advanced
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target proteins.
- ADMET prediction : SwissADME or pkCSM models assess logP, bioavailability, and CYP450 interactions.
- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
